5-(Ethanesulfonyl)pyrimidin-2-amine

Medicinal chemistry Fragment-based drug discovery Scaffold optimization

5-(Ethanesulfonyl)pyrimidin-2-amine addresses the need for precisely substituted 2-aminopyrimidine fragments in kinase drug discovery. The electron-withdrawing ethanesulfonyl group at the 5-position modulates hinge-binding affinity and enables systematic SAR comparison with unsubstituted or alkyl-substituted analogs. • Fragment-like MW (187.22) enables high-concentration FBDD screening targeting JAK2/FLT3 and FGFR kinases. • Defined 95% purity ensures reproducible fragment screening data. • Benchmark substrate for sulfonylation protocol optimization and reaction development studies.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
Cat. No. B13624719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethanesulfonyl)pyrimidin-2-amine
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyUBXTVDHJCCICSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethanesulfonyl)pyrimidin-2-amine Specifications & Procurement


5-(Ethanesulfonyl)pyrimidin-2-amine (CAS 1368410-64-3) is a heterocyclic small molecule with a pyrimidine core bearing a 2-amino group and a 5-ethanesulfonyl substituent . With a molecular formula of C6H9N3O2S and molecular weight of 187.22 g/mol , the compound is typically supplied as a research-grade synthetic intermediate with standard purity of 95% . The 2-aminopyrimidine scaffold is a privileged kinase inhibitor pharmacophore [1], while the ethanesulfonyl group introduces distinct physicochemical and electronic properties that differentiate this compound from unsubstituted or alternatively functionalized pyrimidine analogs.

Scaffold 2-Aminopyrimidine kinase inhibitor research core
Substitution 5-Ethanesulfonyl supports electronic tuning of the pyrimidine ring
Supply Grade Research-grade synthetic intermediate with defined purity specification

5-(Ethanesulfonyl)pyrimidin-2-amine: Analogs Are Not Interchangeable


Pyrimidine-2-amine derivatives cannot be treated as interchangeable commodities in research procurement because substituent identity, position, and electronic character profoundly influence both biological activity and synthetic utility. The ethanesulfonyl group at the 5-position confers a strong electron-withdrawing effect (-I) that modulates the basicity of the 2-amino group and alters nucleophilicity at the pyrimidine ring carbons . This electronic perturbation directly impacts kinase hinge-binding affinity—a mechanism where 2-aminopyrimidines achieve IC50 values ranging from sub-nanomolar to micromolar depending on precise substitution patterns [1]. Furthermore, sulfonyl-containing pyrimidines exhibit distinct solubility and metabolic stability profiles compared to alkyl- or halogen-substituted analogs [2]. Generic substitution with an unsubstituted pyrimidin-2-amine or a 5-methyl/5-chloro analog would eliminate the sulfonyl group's hydrogen-bonding capacity and electrostatic contributions, fundamentally altering target engagement and reaction outcomes.

Unsubstituted or 5-methyl/5-chloro pyrimidin-2-amine analogs alter electronic effects and hydrogen-bonding capacity, shifting target engagement.
2- or 4-sulfonyl regioisomers remove or reposition the critical 2-amino hinge-binding motif, fundamentally changing kinase interaction.
Alkyl or halogen replacements lack sulfonyl polarity and hydrogen-bond acceptor capability, potentially altering solubility and reactivity profiles.

5-(Ethanesulfonyl)pyrimidin-2-amine: Differentiation Evidence


Synthetic Versatility Through Low Molecular Weight

5-(Ethanesulfonyl)pyrimidin-2-amine (MW 187.22) offers a minimally elaborated sulfonyl-pyrimidine scaffold that preserves multiple vectors for further derivatization, contrasting with more complex analogs that carry pre-installed aryl or heteroaryl substituents limiting synthetic flexibility . The compound's low molecular weight positions it within the fragment-like chemical space (MW < 300) suitable for fragment-based screening and subsequent growth [1].

Low MW Fragment Scaffold
Class-level
Target MW 187 g/mol is 90–110 g/mol lighter than pre-functionalized analogs (e.g., 5-(ethanesulfonyl)-4-(o-tolyl)pyrimidin-2-amine ~279 g/mol, 4-(3-chloro-phenyl) analog ~297 g/mol), retaining multiple derivatization vectors.
Supports fragment-based screening and synthetic versatility.
Fragment-like chemical space (MW
5-Sulfonyl Electronic Modulation
Class-level
5-Ethanesulfonyl retains the 2-amino hinge-binding motif while inductively modulating its basicity (σpara ≈ -0.65). 2-Sulfonyl regioisomers replace the amino group; 4-sulfonyl regioisomers alter electronic topology.
5-Position enables controlled electronic tuning without ablating hinge binding.
Regioisomeric comparison; synthetic consequence.
Defined Purity Specification
Reported
Standard 95% minimum purity provides a reproducible quality baseline; custom-synthesized batches may vary by ±5% without specification.
Reduces experimental variability; supports reproducible kinase assay data.
Vendor specification; independent verification recommended.
Balanced Physicochemical Profile
Class-level
Estimated logP ~2.1–2.5, tPSA ~68–85 Ų for ethanesulfonyl-pyrimidine series. Unsubstituted pyrimidin-2-amine: cLogP ~0.1, tPSA ~52 Ų; 5-chloro analog: cLogP ~1.1, tPSA ~52 Ų.
Ethanesulfonyl increases both lipophilicity and polarity versus alkyl/halogen substitutions.
Inferred from structural analogs; calculated properties.
Synthetic Access & Yield
Method context
Sulfonylation of 2-aminopyrimidine with ethanesulfonyl chloride: conventional thermal yields 38–65%; microwave-assisted optimization up to 82% for related derivatives.
Supports synthetic route development and scale-up planning.
Cross-study comparable; process-dependent yields.
Medicinal chemistry Fragment-based drug discovery Scaffold optimization

Electronic Effects of 5-Sulfonyl Placement

The 5-ethanesulfonyl substituent on 5-(ethanesulfonyl)pyrimidin-2-amine exerts an electron-withdrawing inductive effect (σpara ≈ -0.65) that influences the electron density at the adjacent 2-amino group and the C4/C6 ring positions . This electronic profile differs substantially from 2-sulfonyl regioisomers, where the sulfonyl group directly replaces or modifies the 2-amino hinge-binding motif, and from 4-sulfonyl regioisomers, which position the electron-withdrawing group ortho to the C5 site rather than the 2-amino group [1].

5-Sulfonyl Electronic Modulation
Class-level
5-Ethanesulfonyl retains the 2-amino hinge-binding motif while inductively modulating its basicity (σpara ≈ -0.65). 2-Sulfonyl regioisomers replace the amino group; 4-sulfonyl regioisomers alter electronic topology.
5-Position enables controlled electronic tuning without ablating hinge binding.
Regioisomeric comparison; synthetic consequence.
Kinase inhibitor design Regioisomer comparison Electronic effects

Purity Specification for Reproducible Research

5-(Ethanesulfonyl)pyrimidin-2-amine is commercially supplied with a standard purity specification of 95% . This purity level represents a defined and verifiable quality benchmark that enables consistent synthetic and biological experimentation, contrasting with non-standardized or lower-purity sources that introduce uncontrolled variability.

Defined Purity Specification
Reported
Standard 95% minimum purity provides a reproducible quality baseline; custom-synthesized batches may vary by ±5% without specification.
Reduces experimental variability; supports reproducible kinase assay data.
Vendor specification; independent verification recommended.
Chemical procurement Purity specification Quality control

Balanced Lipophilicity and Polarity

The ethanesulfonyl group introduces polar character via its sulfonyl moiety (S=O hydrogen bond acceptors) while the ethyl chain contributes modest lipophilicity, producing a balanced physicochemical profile . Ethylsulfonyl-substituted pyrimidines in the same chemical series exhibit logP values in the range of 2.1–2.7 and calculated topological polar surface area (tPSA) of approximately 68–85 Ų , placing them within favorable drug-like property space for permeability [1].

Balanced Physicochemical Profile
Class-level
Estimated logP ~2.1–2.5, tPSA ~68–85 Ų for ethanesulfonyl-pyrimidine series. Unsubstituted pyrimidin-2-amine: cLogP ~0.1, tPSA ~52 Ų; 5-chloro analog: cLogP ~1.1, tPSA ~52 Ų.
Ethanesulfonyl increases both lipophilicity and polarity versus alkyl/halogen substitutions.
Inferred from structural analogs; calculated properties.
Physicochemical properties Lipophilicity Solubility optimization

Synthetic Accessibility via Sulfonylation

5-(Ethanesulfonyl)pyrimidin-2-amine is accessed via sulfonylation of 2-aminopyrimidine with ethanesulfonyl chloride . In the broader context of microwave-assisted 2-aminopyrimidine syntheses involving sulfonyl intermediates, optimized protocols achieve yields of 82% for related derivatives under controlled conditions (microwave heating at 100 °C for 15 minutes) [1]. This contrasts with conventional thermal sulfonyl chloride coupling reactions for pyrimidine sulfonamides, which typically proceed with yields ranging from 38–65% under standard conditions .

Synthetic Access & Yield
Method context
Sulfonylation of 2-aminopyrimidine with ethanesulfonyl chloride: conventional thermal yields 38–65%; microwave-assisted optimization up to 82% for related derivatives.
Supports synthetic route development and scale-up planning.
Cross-study comparable; process-dependent yields.
Organic synthesis Sulfonylation Reaction yield

5-(Ethanesulfonyl)pyrimidin-2-amine: Research Applications


Fragment-Based Kinase Inhibitor Discovery

Given its minimal molecular weight (187.22 g/mol) and intact 2-aminopyrimidine hinge-binding motif with 5-position electronic modulation , 5-(ethanesulfonyl)pyrimidin-2-amine is ideally suited for fragment-based drug discovery programs targeting kinases. The compound's fragment-like properties enable initial screening at high concentrations, while the ethanesulfonyl group provides a vector for subsequent growth or optimization of physicochemical properties. The defined 95% purity specification ensures reproducible fragment screening data.

C5 Substituent Electronic Effects on Kinase SAR

The electron-withdrawing ethanesulfonyl group (σpara ≈ -0.65) at the 5-position enables systematic structure-activity relationship studies comparing sulfonyl versus alkyl, halogen, or unsubstituted pyrimidine analogs . This regiospecific substitution pattern—preserving the 2-amino group while electronically modulating the ring—is directly relevant to JAK2/FLT3 and FGFR inhibitor programs where 2-aminopyrimidines have demonstrated IC50 values ranging from 0.68 nM to 0.38 μM depending on precise substitution [1]. Procurement of this specific regioisomer enables controlled SAR investigations not possible with 2-sulfonyl or 4-sulfonyl alternatives.

Method Development for Sulfonyl Heterocycle Synthesis

5-(Ethanesulfonyl)pyrimidin-2-amine serves as a model substrate for developing and optimizing sulfonylation protocols applicable to diverse heterocyclic scaffolds . The compound's straightforward synthesis via reaction of pyrimidine derivatives with ethanesulfonyl chloride provides a benchmark system for evaluating new sulfonyl-transfer reagents, base/solvent combinations, or microwave-assisted conditions. Yield improvements documented for related 2-aminopyrimidine sulfonylation (from 38–65% thermal to 82% with microwave optimization [2]) demonstrate the compound's utility in reaction development studies.

Physicochemical Benchmark for Sulfonyl Lead Optimization

With its balanced lipophilicity-polarity profile (estimated logP ~2.1–2.5, tPSA ~68–85 Ų for the ethanesulfonyl-pyrimidine series) , 5-(ethanesulfonyl)pyrimidin-2-amine provides a reference point for evaluating the impact of sulfonyl substitution on drug-like properties. The compound's physicochemical parameters place it within the favorable range for permeability (cLogP 1–3) while maintaining sufficient polarity for aqueous solubility [3], making it a valuable comparator in lead optimization campaigns assessing sulfonyl group contributions to ADME properties.

Application
Selection Property
Validation Focus
Fragment-Based Kinase Inhibitor Discovery
Minimally elaborated 2-aminopyrimidine scaffold preserving hinge-binding motif
Fragment screening hit confirmation
C5 Substituent Electronic Effects on Kinase SAR
Regiospecific 5-ethanesulfonyl substitution; electronic modulation without disrupting hinge binding
Kinase panel selectivity profiling
Method Development for Sulfonyl Heterocycle Synthesis
Straightforward sulfonylation chemistry from commercial precursors
Reaction condition optimization; yield benchmarking
Physicochemical Benchmark for Sulfonyl Lead Optimization
Balanced lipophilicity and polarity profile characteristic of sulfonyl substitution
ADME property profiling; permeability-solubility balance

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